

# A Spectroscopic Comparison of Diethyl 4,4-difluoroheptanedioate and Its Precursors

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## Compound of Interest

Compound Name: Diethyl 4,4-difluoroheptanedioate

Cat. No.: B1313080

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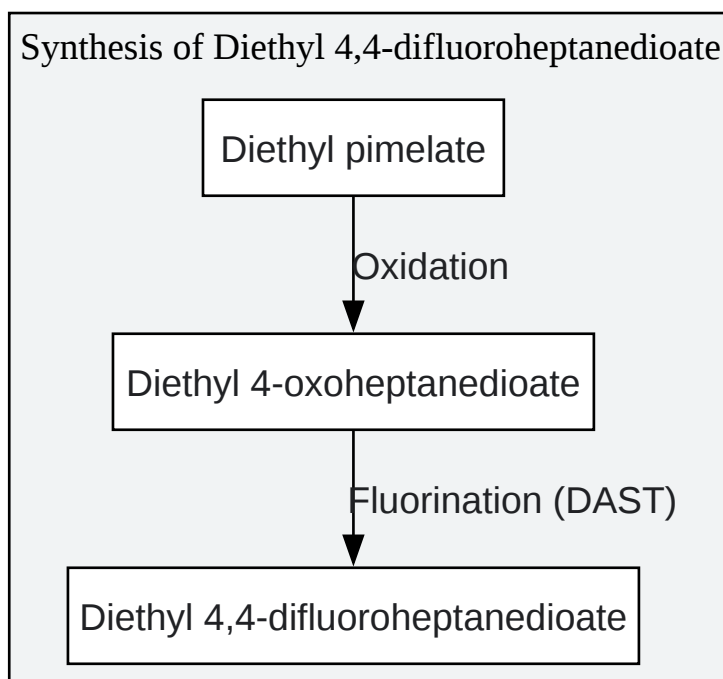
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[City, State] – [Date] – A comprehensive spectroscopic comparison of **Diethyl 4,4-difluoroheptanedioate**, a valuable fluorinated organic compound, and its precursors, Diethyl pimelate and Diethyl 4-oxoheptanedioate, is presented to aid researchers and professionals in drug development and materials science. This guide provides a detailed analysis of their distinguishing spectral features, supported by experimental data and protocols.

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, making fluorinated compounds highly sought after in pharmaceutical and agrochemical research. **Diethyl 4,4-difluoroheptanedioate** is synthesized from commercially available precursors, and a clear understanding of the spectroscopic changes throughout the synthetic pathway is crucial for reaction monitoring and quality control.

## Synthetic Pathway

The synthesis of **Diethyl 4,4-difluoroheptanedioate** typically proceeds through the oxidation of Diethyl pimelate to form Diethyl 4-oxoheptanedioate, followed by a geminal difluorination of the ketone functionality. A common and effective method for this fluorination is the use of Diethylaminosulfur Trifluoride (DAST).



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Caption: Synthetic route to **Diethyl 4,4-difluoroheptanedioate**.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Diethyl 4,4-difluoroheptanedioate** and its precursors. This data is essential for identifying each compound and assessing the purity of the synthesized product.

### <sup>1</sup>H NMR Spectral Data

Compound	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Diethyl pimelate	~4.12	Quartet	4H	-OCH <sub>2</sub> CH <sub>3</sub>
~2.28	Triplet	4H	-CH <sub>2</sub> C(O)O-	
~1.63	Quintet	4H	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -	
~1.37	Quintet	2H	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -	
~1.25	Triplet	6H	-OCH <sub>2</sub> CH <sub>3</sub>	
Diethyl 4-oxoheptanedioate[1]	~4.13	Quartet	4H	-OCH <sub>2</sub> CH <sub>3</sub>
~2.75	Triplet	4H	-CH <sub>2</sub> C(O)CH <sub>2</sub> -	
~2.55	Triplet	4H	-C(O)CH <sub>2</sub> CH <sub>2</sub> C(O)O-	
~1.24	Triplet	6H	-OCH <sub>2</sub> CH <sub>3</sub>	
Diethyl 4,4-difluoroheptanedioate	~4.15	Quartet	4H	-OCH <sub>2</sub> CH <sub>3</sub>
~2.50	Triplet	4H	-CH <sub>2</sub> C(F <sub>2</sub> ) -	
~2.10	Multiplet	4H	-C(F <sub>2</sub> ) CH <sub>2</sub> CH <sub>2</sub> -	
~1.26	Triplet	6H	-OCH <sub>2</sub> CH <sub>3</sub>	

## <sup>13</sup>C NMR Spectral Data

Compound	Chemical Shift (ppm)	Assignment
Diethyl pimelate	~173.5	C=O
~60.2	-OCH <sub>2</sub> CH <sub>3</sub>	
~34.0	-CH <sub>2</sub> C(O)O-	
~28.8	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -	
~24.7	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -	
~14.2	-OCH <sub>2</sub> CH <sub>3</sub>	
Diethyl 4-oxoheptanedioate[1]	~208.0	C=O (ketone)
~172.5	C=O (ester)	
~60.5	-OCH <sub>2</sub> CH <sub>3</sub>	
~37.5	-CH <sub>2</sub> C(O)CH <sub>2</sub> -	
~28.0	-C(O)CH <sub>2</sub> CH <sub>2</sub> C(O)O-	
~14.1	-OCH <sub>2</sub> CH <sub>3</sub>	
Diethyl 4,4-difluoroheptanedioate	~171.8	C=O
~120.0 (t)	-CF <sub>2</sub> -	
~61.0	-OCH <sub>2</sub> CH <sub>3</sub>	
~32.5 (t)	-CH <sub>2</sub> CF <sub>2</sub> -	
~28.0 (t)	-CF <sub>2</sub> CH <sub>2</sub> -	
~14.0	-OCH <sub>2</sub> CH <sub>3</sub>	

## IR Spectral Data

Compound	Frequency (cm <sup>-1</sup> )	Functional Group
Diethyl pimelate	~1735	C=O (Ester)
~1180	C-O (Ester)	
Diethyl 4-oxoheptanedioate[1]	~1735	C=O (Ester)
~1715	C=O (Ketone)	
~1180	C-O (Ester)	
Diethyl 4,4-difluoroheptanedioate	~1740	C=O (Ester)
~1190	C-O (Ester)	
~1100-1200	C-F	

## Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Diethyl pimelate[2][3]	216.14	171, 143, 125, 97
Diethyl 4-oxoheptanedioate[1]	230.12	185, 157, 129, 101
Diethyl 4,4-difluoroheptanedioate	252.12	207, 179, 151, 123

## Experimental Protocols

### Synthesis of Diethyl 4,4-difluoroheptanedioate

Materials:

- Diethyl 4-oxoheptanedioate
- Diethylaminosulfur Trifluoride (DAST)
- Anhydrous Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution

- Brine
- Anhydrous Sodium Sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

#### Procedure:

- In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Diethyl 4-oxoheptanedioate (1.0 eq.) in anhydrous DCM.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add Diethylaminosulfur Trifluoride (DAST) (1.2 eq.) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Spectroscopic Analysis

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

- $^1\text{H}$  NMR Parameters: Spectral width of 12 ppm, 16-32 scans, relaxation delay of 1 s.
- $^{13}\text{C}$  NMR Parameters: Spectral width of 220 ppm, 1024-2048 scans, relaxation delay of 2 s.

#### Infrared (IR) Spectroscopy:

- Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: FTIR spectrometer.
- Parameters: Spectra are recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .

#### Mass Spectrometry (MS):

- Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source.
- GC Parameters: Use a suitable capillary column (e.g., HP-5MS), with helium as the carrier gas. A temperature gradient from  $50\text{ }^{\circ}\text{C}$  to  $250\text{ }^{\circ}\text{C}$  at  $10\text{ }^{\circ}\text{C}/\text{min}$  is typically employed.
- MS Parameters: Ionization energy of 70 eV, mass range of  $m/z$  40-500.

This guide provides a foundational spectroscopic framework for researchers working with **Diethyl 4,4-difluoroheptanedioate** and its precursors. The presented data and protocols will facilitate the unambiguous identification and characterization of these compounds, ensuring the integrity of research and development in which they are utilized.

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